
4-(Trifluoromethyl)phenylsulfur pentafluoride
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Overview
Description
4-(Trifluoromethyl)phenylsulfur pentafluoride is a chemical compound with the molecular formula C7H4F8S. It is known for its unique properties, including high thermal and chemical stability. The compound is part of the arylsulfur pentafluoride family, which has garnered significant interest in various fields such as medicine, agrochemicals, and materials science due to its high electronegativity and lipophilicity .
Preparation Methods
The synthesis of 4-(Trifluoromethyl)phenylsulfur pentafluoride typically involves a two-step process:
Step 1: Treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride.
This method offers significant improvements over previous methods in terms of cost, yield, practicality, and scalability, making it suitable for industrial production .
Chemical Reactions Analysis
4-(Trifluoromethyl)phenylsulfur pentafluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfur pentafluoride group is replaced by other functional groups.
Common reagents used in these reactions include chlorine, hydrogen fluoride, and various metal fluorides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthetic Chemistry
Fluorination Reagent:
4-(Trifluoromethyl)phenylsulfur pentafluoride serves as a powerful fluorinating agent in organic synthesis. It is particularly useful for introducing trifluoromethyl groups into organic molecules, which can enhance the biological activity and stability of compounds. The compound has been employed in reactions that convert various substrates into trifluoromethylated products, demonstrating high efficiency and selectivity .
Case Study:
In a study involving the deoxyfluorination of acyl fluorides, this compound was used alongside other reagents to achieve high yields of trifluoromethylated biphenyl derivatives. The results indicated that this compound could replace traditional fluorinating agents, offering a more effective alternative .
Material Science
Development of Fluorinated Polymers:
The incorporation of this compound into polymer matrices has been investigated for producing materials with enhanced thermal stability and chemical resistance. These fluorinated polymers are being explored for applications in coatings, adhesives, and sealants where durability is critical.
Research Findings:
Research has shown that polymers modified with arylsulfur pentafluorides exhibit improved properties compared to their non-fluorinated counterparts. This modification leads to materials that can withstand harsher environmental conditions, making them suitable for industrial applications .
Pharmaceuticals
Drug Design and Development:
The trifluoromethyl group is known to significantly influence the pharmacokinetics and pharmacodynamics of drug candidates. The use of this compound in medicinal chemistry allows for the strategic modification of lead compounds to enhance their efficacy and reduce metabolic degradation.
Case Study:
In drug development studies, compounds synthesized using this compound have shown promising results in preclinical trials. For instance, modifications made to existing drugs have led to increased potency against specific targets while minimizing side effects .
Environmental Applications
Fluorinated Compounds in Green Chemistry:
The synthesis of fluorinated compounds like this compound aligns with green chemistry principles by providing more efficient pathways for chemical transformations. These compounds can potentially replace less environmentally friendly reagents in various chemical processes.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)phenylsulfur pentafluoride exerts its effects involves its high electronegativity and lipophilicity. These properties allow the compound to interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylsulfur pentafluoride is often compared with other arylsulfur pentafluorides and related compounds, such as:
- Phenylsulfur pentafluoride
- Bis(sulfur pentafluoride) derivatives
- Tris(sulfur pentafluoride) derivatives
What sets this compound apart is its unique combination of high electronegativity and lipophilicity, which makes it particularly valuable in applications requiring high stability and specific chemical properties .
Biological Activity
4-(Trifluoromethyl)phenylsulfur pentafluoride is a compound that has garnered interest in recent years due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and implications for medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound involves the introduction of a sulfur pentafluoride (SF5) group into an aryl framework. The SF5 group is characterized by its square-based pyramidal geometry, which allows it to interact with biological receptors in ways that other functional groups may not. The synthesis methods have evolved to be more cost-effective and safer compared to traditional methods that utilized toxic reagents like fluorine gas .
Table 1: Comparison of Synthesis Methods for Aryl Sulfur Pentafluorides
Method | Reagents Used | Yield (%) | Safety Level |
---|---|---|---|
XeF2 Reaction | XeF2, Tetraethylammonium Cl | Low | Low (toxic) |
Chlorination with ZnF2 | Chlorine, ZnF2 | High | Moderate |
Direct SF5 Introduction | SF5Cl, Acetylene | Moderate | High (toxic) |
Antimicrobial Properties
Recent studies have indicated that compounds containing the SF5 group exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown promising results against various bacterial strains, including E. coli and B. mycoides. The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those for standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been investigated through various case studies. In a notable study, derivatives were tested against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The results demonstrated that certain derivatives exhibited IC50 values superior to those of established chemotherapeutics like Doxorubicin .
Table 2: IC50 Values of this compound Derivatives
Compound ID | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
7 | PACA2 | 44.4 | 52.1 |
8 | PACA2 | 22.4 | 52.1 |
9 | HCT116 | 17.8 | 52.1 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways critical for cell survival and proliferation. For example, the inhibition of dihydroorotate dehydrogenase in malaria parasites has been linked to the potential use of SF5-containing compounds as antimalarial agents . Additionally, the selective inhibition of cyclooxygenases (COX-1 and COX-2) has been explored for anti-inflammatory applications .
Case Study 1: Antimalarial Activity
In a recent synthesis involving pentafluorosulfanyl-substituted mefloquine, researchers found that the SF5 substitution did not compromise the drug's efficacy against Plasmodium falciparum, with IC50 values comparable to those of traditional treatments .
Case Study 2: Anti-inflammatory Effects
A study focusing on benzopyran derivatives with SF5 substitutions demonstrated significant inhibition of COX-2 activity, suggesting potential applications in treating inflammatory diseases without the adverse gastrointestinal effects associated with COX-1 inhibition .
Properties
IUPAC Name |
pentafluoro-[4-(trifluoromethyl)phenyl]-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F8S/c8-7(9,10)5-1-3-6(4-2-5)16(11,12,13,14)15/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXZCQWVJMGRLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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